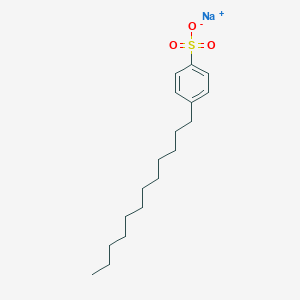

sodium;4-dodecylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJUUEHSAZXEEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Sodium 4-dodecylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium 4-dodecylbenzenesulfonate (SDBS), a widely utilized anionic surfactant. The document details its chemical identity, summarizes key quantitative properties, outlines experimental protocols for its characterization, and presents visual workflows for common analytical and synthetic procedures.

Chemical Identity and Structure

Sodium 4-dodecylbenzenesulfonate is an organic salt belonging to the class of linear alkylbenzene sulfonates (LAS).[1] It consists of a hydrophilic sulfonate head group and a hydrophobic 12-carbon alkyl tail attached to a benzene (B151609) ring.[2] This amphipathic structure is responsible for its surface-active properties.[3] The dodecyl chain is typically attached at the 4-position of the benzenesulfonate (B1194179) group.[2] It is important to note that commercial SDBS is often a mixture of isomers, with the phenyl group attached at different positions along the dodecyl chain.[2]

Physicochemical Properties

The key physicochemical properties of Sodium 4-dodecylbenzenesulfonate are summarized in the table below. These values are crucial for its application in various formulations and scientific studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₉NaO₃S | [4][5] |

| Molecular Weight | 348.48 g/mol | [4][6][7] |

| Appearance | White to light yellow powder, granules, or flakes. | [8] |

| CAS Number | 25155-30-0 (for isomer mixture) | [2][4] |

| Melting Point | >300 °C (> 572 °F) | |

| Density | ~1.0 g/cm³ at 20 °C (68 °F) | [6] |

| Solubility in Water | 0.8 g/L (sparingly soluble) | |

| LogP (Octanol-Water) | 5.10 - 6.56 (Predicted) | [1][9] |

| pKa (Strongest Acidic) | -1.8 (Predicted) | [1] |

Key Applications in Research and Development

Due to its surfactant properties, SDBS is employed in a wide range of applications:

-

Detergents and Cleansing Agents: It is a primary component in household and industrial cleaning products.[10]

-

Emulsifier: It is used to create stable emulsions in various formulations.[10][11]

-

Proteomics Research: SDBS is utilized as a surfactant in proteomics research.[4]

-

Drug Development: While not typically an active pharmaceutical ingredient (API), its properties as a surfactant and solubilizing agent are valuable in drug formulation and delivery systems.[12] Sulfonate salts are generally considered useful in the drug development process.[12]

-

Synthesis: It can act as a catalyst in certain organic reactions, such as in the green synthesis of benzylpyrazolyl-coumarin derivatives.[13] It is also used in the preparation of multifunctional surfactants for the petrochemical industry.[14]

Experimental Protocols

Detailed methodologies for characterizing and synthesizing Sodium 4-dodecylbenzenesulfonate are critical for reproducible research.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[3] This is a fundamental property for any application involving self-assembly. Several methods can be used for its determination.[15]

Protocol 1: Surface Tensiometry Method

This is a widely used and intuitive method for determining the CMC of both ionic and non-ionic surfactants.[16]

-

Preparation of Solutions: Prepare a series of aqueous solutions of Sodium 4-dodecylbenzenesulfonate with varying concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). Maintain a constant temperature throughout the experiment.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[16]

-

CMC Determination: The resulting plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a region with a much smaller slope.[3] The concentration at which this distinct inflection point occurs is the CMC.[16] This point can be determined by finding the intersection of the two linear portions of the curve.[16]

Protocol 2: Conductivity Method

This method is particularly suitable for ionic surfactants like SDBS.[15] The formation of micelles leads to a change in the mobility of ions, which is reflected in the solution's conductivity.

-

Preparation of Solutions: Prepare a series of SDBS solutions of different concentrations in deionized water.

-

Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Plotting: Plot the specific conductance against the surfactant concentration.

-

CMC Determination: The plot will typically show two linear regions with different slopes. The concentration at the point of intersection of these two lines corresponds to the CMC.[16] This inflection point arises because the mobility of the surfactant ions changes upon aggregation into micelles.[15]

Synthesis of Sodium 4-dodecylbenzenesulfonate

The synthesis is generally a two-step process involving sulfonation and neutralization.

-

Sulfonation: Dodecylbenzene (B1670861) is reacted with a sulfonating agent, such as 98% sulfuric acid.[5]

-

Add 35 mL of dodecylbenzene to a four-port flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.

-

Slowly add 35 mL of 98% sulfuric acid while stirring, ensuring the temperature does not exceed 40 °C.

-

After the addition is complete, raise the temperature to 60-70 °C and maintain the reaction for 2 hours.[5]

-

-

Work-up and Neutralization:

-

Cool the reaction mixture to 40-50 °C and slowly add approximately 15 mL of water.[5]

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing water and inorganic salts.

-

Prepare a 10% sodium hydroxide (B78521) solution. Slowly add the organic phase (dodecylbenzenesulfonic acid) to the NaOH solution while stirring and maintaining a temperature of 40-50 °C.

-

Adjust the pH to between 7 and 8 with the 10% NaOH solution to complete the neutralization, forming Sodium 4-dodecylbenzenesulfonate.[5]

-

-

Isolation: The product can be salted out by adding sodium chloride, followed by filtration and drying to yield the final solid product.[5]

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate key experimental and logical processes related to Sodium 4-dodecylbenzenesulfonate.

Caption: Workflow for CMC determination using surface tensiometry.

Caption: General workflow for the synthesis of SDBS.

Caption: Relationship between concentration and physical properties around the CMC.

References

- 1. Showing Compound 4-Dodecylbenzenesulfonic acid Na salt (FDB003027) - FooDB [foodb.ca]

- 2. Sodium dodecylbenzenesulphonate | 25155-30-0 [chemicalbook.com]

- 3. justagriculture.in [justagriculture.in]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Sodium p-dodecylbenzenesulfonate | C18H29NaO3S | CID 4289524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium 4-dodecylbenzenesulfonate | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101632353B - Sodium dodecyl benzene sulfonate aqueous solution and preparation method thereof and application thereof - Google Patents [patents.google.com]

- 12. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

An In-depth Technical Guide to the Laboratory Synthesis of Sodium 4-Dodecylbenzenesulfonate

This guide provides a comprehensive overview of the laboratory-scale synthesis of sodium 4-dodecylbenzenesulfonate (SDBS), a widely used anionic surfactant. The synthesis is a two-step process involving the sulfonation of dodecylbenzene (B1670861) followed by neutralization. This document is intended for researchers, scientists, and professionals in chemical and drug development who require a detailed protocol for preparing this compound. SDBS is a key component in detergents and emulsifiers and has applications in various industrial processes.[1][2]

Synthesis Overview

The preparation of sodium 4-dodecylbenzenesulfonate is primarily achieved through a two-stage process:

-

Sulfonation : Dodecylbenzene is reacted with a sulfonating agent to form dodecylbenzenesulfonic acid (DBSA). Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), sulfur trioxide (SO₃), and chlorosulfonic acid.[1][2][3] The reaction is an electrophilic aromatic substitution, where the electrophile (e.g., SO₃) attacks the benzene (B151609) ring of dodecylbenzene.[1]

-

Neutralization : The resulting dodecylbenzenesulfonic acid is neutralized with a base, typically sodium hydroxide (B78521) (NaOH), to produce the final product, sodium 4-dodecylbenzenesulfonate.[1][3]

The overall reaction scheme is as follows: C₁₂H₂₅-C₆H₅ + SO₃ → C₁₂H₂₅-C₆H₄-SO₃H[4] C₁₂H₂₅-C₆H₄-SO₃H + NaOH → C₁₂H₂₅-C₆H₄-SO₃Na + H₂O

Experimental Protocols

This section details the most common laboratory method using concentrated sulfuric acid as the sulfonating agent.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Dodecylbenzene (C₁₈H₃₀) | Reagent | Starting Material |

| Sulfuric Acid (H₂SO₄), 98% | ACS Grade | Sulfonating Agent |

| Sodium Hydroxide (NaOH) | ACS Grade | Neutralizing Agent |

| Deionized Water (H₂O) | - | Solvent/Washing |

| Sodium Chloride (NaCl) | ACS Grade | For Salting-out (Optional) |

Equipment

-

250 mL four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and graduated cylinders

-

pH meter or pH indicator strips

Step-by-Step Procedure

Part A: Sulfonation of Dodecylbenzene

-

Setup : Assemble the 250 mL four-neck flask with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

-

Charging Reactants : Add 35 mL (approx. 34.6 g) of dodecylbenzene to the flask.[1]

-

Sulfonating Agent Addition : Begin stirring the dodecylbenzene and slowly add 35 mL of 98% sulfuric acid from the dropping funnel.[1] This reaction is exothermic; maintain the temperature below 40°C during the addition, using a water bath for cooling if necessary.[1]

-

Reaction : After the addition is complete, raise the temperature to 60-70°C using a heating mantle and continue stirring for 2 hours to ensure the reaction goes to completion.[1]

-

Work-up : Cool the reaction mixture to 40-50°C. Slowly and carefully add approximately 15 mL of water.[1] Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separation : The upper layer contains the desired dodecylbenzenesulfonic acid (organic phase), while the lower layer consists of spent sulfuric acid and water.[1] Carefully separate and remove the lower aqueous layer.[1]

Part B: Neutralization

-

Preparation : Prepare an 80 mL solution of 10% sodium hydroxide.[1]

-

Neutralization Reaction : Place the separated organic phase (dodecylbenzenesulfonic acid) from the previous step into a clean flask with a stirrer. Slowly add the 10% NaOH solution while stirring.[1] Control the temperature of this exothermic reaction, keeping it between 40-50°C.[1]

-

pH Adjustment : Continuously monitor the pH of the mixture. Continue adding NaOH solution until the pH reaches a neutral to slightly alkaline range of 7-8.[1][5]

-

Isolation (Optional) : If desired, a small amount of sodium chloride can be added to the solution to precipitate (salt out) the sodium dodecylbenzenesulfonate, which can then be collected by filtration.[1] The final product is typically a white or yellowish powder or flake.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Sulfonation Stage | ||

| Dodecylbenzene Volume | 35 mL | [1] |

| 98% H₂SO₄ Volume | 35 mL | [1] |

| Molar Ratio (SO₃:Dodecylbenzene) | 1.05:1 to 1.2:1 | [5] |

| Initial Addition Temperature | < 40°C | [1] |

| Reaction Temperature | 60 - 70°C | [1] |

| Reaction Time | 2 hours | [1] |

| Neutralization Stage | ||

| Neutralization Temperature | 30 - 50°C | [5] |

| Final pH | 7.0 - 8.0 |[1][5] |

Table 2: Product Information

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₂₉NaO₃S | [1] |

| Molecular Weight | 348.48 g/mol | [6] |

| Appearance | White or yellowish powder/flakes | [1][6] |

| Expected Yield | Up to 93.7% (with SO₃ method) | [7] |

| Solubility | Soluble in water |[1] |

Synthesis Workflow and Mechanism

Visual representations of the synthesis workflow and reaction mechanism provide a clear understanding of the process.

Caption: Overall workflow for the synthesis of sodium 4-dodecylbenzenesulfonate.

Caption: Mechanism of electrophilic aromatic sulfonation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents [patents.google.com]

- 6. Sodium dodecylbenzenesulphonate | 25155-30-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Amphiphilic Architect: A Technical Guide to the Mechanism of Action of Sodium 4-Dodecylbenzenesulfonate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sodium 4-dodecylbenzenesulfonate (SDBS), a widely utilized anionic surfactant. By elucidating its fundamental physicochemical properties, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective application in various scientific and industrial domains.

Core Principles of Surfactancy: The Amphipathic Nature of SDBS

Sodium 4-dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S) is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) class of compounds.[1] Its efficacy as a surface-active agent is rooted in its amphipathic molecular structure, which comprises two distinct moieties with opposing affinities for polar and non-polar environments.[2]

-

Hydrophobic Tail: A long dodecyl (C₁₂) alkyl chain attached to a benzene (B151609) ring constitutes the non-polar, hydrophobic (water-repelling) portion of the molecule.[3] This lipophilic ("oil-seeking") tail is responsible for the surfactant's interaction with non-aqueous phases.[4]

-

Hydrophilic Head: A negatively charged sulfonate group (-SO₃⁻) attached to the benzene ring, along with its sodium counter-ion (Na⁺), forms the polar, hydrophilic (water-attracting) head.[1] This group readily interacts with water and other polar solvents.

This dual nature drives SDBS molecules to interfaces between immiscible phases, such as air-water or oil-water, to minimize the thermodynamically unfavorable contact between the hydrophobic tail and the aqueous environment.[4]

Reduction of Surface and Interfacial Tension

A primary function of any surfactant is the reduction of surface tension at the air-liquid interface and interfacial tension (IFT) at the liquid-liquid interface.[5] SDBS achieves this by adsorbing at these interfaces, with its hydrophobic tails orienting away from the aqueous phase and its hydrophilic heads remaining in the water.[4] This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[5] The reduction of IFT between oil and water is a critical mechanism for emulsification, where SDBS molecules form a stabilizing layer around oil droplets, preventing their coalescence. The effectiveness of a surfactant in reducing IFT is often influenced by factors like temperature and the molecular structure of the surfactant itself, with more disordered interfacial films potentially leading to a greater reduction in IFT.[6]

Micellization: Self-Assembly in Aqueous Solutions

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), SDBS monomers spontaneously self-assemble into organized aggregates called micelles.[4][7] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfonate heads form the outer corona, interacting with the surrounding aqueous medium.[4][8] This process of micellization is a key aspect of the detergency mechanism, as the hydrophobic core of the micelles can encapsulate oils, grease, and other non-polar substances, effectively solubilizing them in the aqueous phase.

The CMC is a crucial parameter for characterizing a surfactant and is influenced by various factors, including temperature, the presence of electrolytes, and the structure of the surfactant molecule itself.[7][9][10]

Data Presentation: Physicochemical Properties of SDBS

The following tables summarize key quantitative data for sodium 4-dodecylbenzenesulfonate, providing a comparative overview of its properties under different conditions.

| Parameter | Value | Temperature (°C) | Method | Reference |

| Molecular Weight | 348.48 g/mol | N/A | Calculated | [3][11] |

| Critical Micelle Concentration (CMC) | 1.48 mmol/L | 25 | Synchronous Fluorescence Spectrometry | [12] |

| 1.52 x 10⁻³ M | 25 | PVC Electrode | [13] | |

| 1.62 x 10⁻³ M | 25 | Conductivity Measurement | [13] | |

| 3.77 x 10⁻⁴ M | 25 | Not Specified | [9] | |

| 2.87 mM (0.1% wt) | 25 | Surface Tension | [8] | |

| 2.9 mM | Not Specified | Surface Tension | [14] | |

| 1.63 x 10⁻³ M | 15 | PVC Electrode | [13] | |

| 1.48 x 10⁻³ M | 19.1 | PVC Electrode | [13] | |

| 1.73 x 10⁻³ M | 41.6 | PVC Electrode | [13] |

Table 1: Critical Micelle Concentration (CMC) of SDBS in Water at Various Temperatures

| Salt | Salt Concentration | CMC of SDBS | Method | Reference |

| NaCl | 0.7% | Reduced | Surface Tension | [5] |

| CaCl₂ | 0.5% | Reduced | Surface Tension | [5] |

| Na₂SO₄ | 0.5% | Reduced | Surface Tension | [5] |

| MgCl₂ | Not Specified | Decreased (Highest among tested salts) | Conductometric | [10] |

| KCl | Not Specified | Decreased | Conductometric | [10] |

| NH₄Cl | Not Specified | Decreased | Conductometric | [10] |

Table 2: Effect of Inorganic Salts on the Critical Micelle Concentration (CMC) of SDBS

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of surfactant properties. The following sections outline the protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the surfactant exists primarily as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot indicates the CMC.[15][16]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of SDBS in deionized water at a concentration significantly above the expected CMC (e.g., 0.05 M).[17]

-

Initial Measurement: Place a known volume of deionized water (e.g., 70 mL) in a beaker with a magnetic stirrer.[17] Calibrate the conductivity meter with a standard KCl solution.[17] Measure the initial conductivity of the deionized water.

-

Titration: Add small, precise aliquots (e.g., 0.3 mL) of the SDBS stock solution to the deionized water.[17]

-

Data Recording: After each addition, allow the solution to equilibrate while stirring, and then record the conductivity.[16]

-

Data Analysis: Plot the measured conductivity as a function of the SDBS concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.[16]

Determination of Surface Tension and CMC by Tensiometry (Du Noüy Ring Method)

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid. As the concentration of SDBS increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Sample Preparation: Prepare a series of SDBS solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC.

-

Measurement:

-

Place a sample solution in a clean, temperature-controlled vessel.

-

Carefully lower the clean platinum ring until it is submerged in the solution.

-

Slowly raise the ring, pulling it through the liquid surface.

-

The instrument will record the maximum force exerted just before the ring detaches from the surface.

-

-

Data Analysis: Convert the measured force to surface tension (mN/m). Plot the surface tension as a function of the logarithm of the SDBS concentration. The concentration at which the surface tension plateaus corresponds to the CMC.[18]

Determination of SDBS Concentration by UV-Vis Spectrophotometry

Principle: SDBS absorbs ultraviolet (UV) light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance in the solution.

Methodology:

-

Wavelength Determination: Scan a solution of SDBS across a range of UV wavelengths (e.g., 190-400 nm) to determine the wavelength of maximum absorbance (λ_max), which is approximately 224 nm.[19]

-

Preparation of Standards: Prepare a series of standard solutions of SDBS with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λ_max using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.[20]

-

Sample Measurement: Measure the absorbance of the unknown sample solution at λ_max.

-

Concentration Determination: Determine the concentration of SDBS in the unknown sample by interpolating its absorbance value on the calibration curve.[20]

Visualizations of the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts of SDBS's surfactant behavior.

Caption: Molecular structure of sodium 4-dodecylbenzenesulfonate (SDBS).

Caption: Micelle formation of SDBS in an aqueous solution.

Caption: Adsorption and orientation of SDBS at the air-water interface.

Conclusion

The mechanism of action of sodium 4-dodecylbenzenesulfonate as a surfactant is a multifaceted process governed by its amphipathic nature. Its ability to reduce surface and interfacial tension, coupled with its capacity for self-assembly into micelles above the critical micelle concentration, makes it a highly effective agent for a wide range of applications, including cleaning, emulsification, and dispersion. A thorough understanding of its physicochemical properties and the experimental methods used for their characterization is paramount for optimizing its performance in research, development, and industrial processes.

References

- 1. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the mystery of Sodium dodecylbenzenesulphonate: a multifunctional surfactant_Chemicalbook [chemicalbook.com]

- 4. Surfactant - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 13. "Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" by Xiaoxiang Zhu [thekeep.eiu.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 17. scribd.com [scribd.com]

- 18. psecommunity.org [psecommunity.org]

- 19. Effect of Sodium Dodecyl Benzene Sulfonate on the Production of Cloud Condensation Nuclei from Breaking Waves - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Adsorption of Sodium 4-Dodecylbenzenesulfonate on Mineral Surfaces: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the adsorption characteristics of sodium 4-dodecylbenzenesulfonate (SDBS), an anionic surfactant, on various mineral surfaces. Understanding these interactions is crucial for a wide range of applications, from mineral processing and enhanced oil recovery to environmental remediation and drug formulation. This document details the underlying mechanisms, influential factors, experimental methodologies for characterization, and quantitative adsorption data.

Introduction to SDBS Adsorption on Mineral Surfaces

Sodium 4-dodecylbenzenesulfonate (SDBS) is an anionic surfactant that finds extensive use in industrial and household applications. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic sulfonate head group, drives its accumulation at interfaces, including the solid-liquid interface of mineral surfaces. The adsorption of SDBS onto minerals is a complex process governed by a combination of forces, including electrostatic interactions, hydrophobic bonding, and van der Waals forces.[1]

The nature of the mineral surface, the solution chemistry (such as pH and ionic strength), and the surfactant concentration all play critical roles in determining the extent and mechanism of adsorption.[1] This guide will delve into these factors and provide a detailed examination of the experimental techniques used to quantify and characterize this phenomenon.

Mechanisms of Adsorption

The adsorption of anionic surfactants like SDBS on mineral surfaces is primarily driven by a combination of electrostatic and non-electrostatic interactions.

-

Electrostatic Interactions: The surface charge of the mineral and the charge of the surfactant headgroup are key determinants. In aqueous solutions, most mineral surfaces develop a surface charge that is dependent on the pH of the solution. At a pH below the mineral's point of zero charge (PZC), the surface is positively charged, attracting the negatively charged sulfonate headgroups of SDBS.[2] Conversely, at a pH above the PZC, the surface is negatively charged, leading to electrostatic repulsion, which can hinder adsorption.[3][4]

-

Hydrophobic Interactions: The hydrophobic alkyl chains of the SDBS molecules have a tendency to escape the aqueous environment and associate with each other. This leads to the formation of surfactant aggregates, such as hemimicelles and admicelles (bilayers), on the mineral surface, particularly at higher surfactant concentrations.[5] This hydrophobic interaction is a major driving force for adsorption, even on similarly charged surfaces.

-

Chemical Interactions: In some cases, specific chemical interactions or chemisorption can occur between the surfactant and the mineral surface. For instance, strong chemical adsorption of sodium dodecyl sulfate (B86663) (SDS), a similar anionic surfactant, has been observed on the surface of andalusite.[6]

The interplay of these mechanisms often results in a characteristic four-region adsorption isotherm for ionic surfactants on mineral surfaces.[5]

Factors Influencing SDBS Adsorption

Several environmental and systemic factors can significantly influence the adsorption of SDBS on mineral surfaces.

Effect of pH

The pH of the aqueous solution is a critical parameter as it dictates the surface charge of the mineral. For anionic surfactants like SDBS, adsorption is generally favored at lower pH values where the mineral surface is more positively charged.[2] As the pH increases beyond the PZC, the surface becomes more negative, increasing electrostatic repulsion and thereby reducing surfactant adsorption.[2][7] For example, on sand particles, anionic surfactants exhibit strong adsorption under acidic conditions.[2] Similarly, for montmorillonite, the addition of H+ ions can reduce electrostatic repulsion and promote SDBS adsorption.[3][4]

Effect of Ionic Strength (Salinity)

The presence of electrolytes in the solution, often referred to as salinity, can enhance the adsorption of anionic surfactants.[8][9] The addition of salt compresses the electrical double layer (EDL) at the mineral surface.[8][9] This compression reduces the electrostatic repulsion between the negatively charged mineral surface and the anionic surfactant molecules, leading to increased adsorption.[8] For instance, increasing sodium chloride concentration has been shown to increase the adsorption of anionic surfactants on sand and kaolinite.[8][9]

Effect of Surfactant Concentration

The concentration of SDBS in the solution has a direct impact on the adsorption density. At low concentrations, individual surfactant molecules adsorb. As the concentration increases, the formation of surface aggregates like hemimicelles and eventually a complete monolayer or bilayer can occur.[5] The adsorption typically increases with concentration until it reaches a plateau, often near the critical micelle concentration (CMC) of the surfactant.[8]

Quantitative Adsorption Data

The following tables summarize quantitative data on the adsorption of SDBS and similar anionic surfactants on various mineral surfaces from the literature.

Table 1: Adsorption of Anionic Surfactants on Sand and Kaolinite

| Mineral | Surfactant | Salinity (NaCl wt%) | Adsorption at Plateau (mg/g) | Reference |

| Sand | SDS | 0 | 0.687 | [8] |

| Sand | SDS | 1 | 0.911 | [8] |

| Sand | SDS | 2 | 1.014 | [8] |

| Sand | SDS | 3 | 1.139 | [8] |

| Kaolinite | SDS | 0 | 0.741 | [8] |

| Kaolinite | SDS | 2 | 1.153 | [8] |

| Kaolinite | SDS | 3 | 1.499 | [8] |

Table 2: Adsorption of SDBS on Montmorillonite

| Initial SDBS Concentration (mmol/L) | Adsorption Rate Constant (k) | Reference |

| 3 | 3.0 | [3] |

| 5 | 1.9 | [3] |

Table 3: Adsorption of Anionic Surfactants on Carbonate Rock

| Mineral | Surfactant | pH | Adsorption (mg/m²) | Reference |

| Limestone | Anionic Surfactant | ~8 | 2.4 | [7] |

| Limestone | Anionic Surfactant | >9 | Decreases linearly with increasing pH | [7] |

Experimental Protocols

The study of SDBS adsorption on mineral surfaces involves a variety of experimental techniques to quantify the amount of adsorbed surfactant and to characterize the changes at the solid-liquid interface.

Static Adsorption Test (Batch Equilibrium Method)

This is a common method to determine the adsorption capacity of a mineral for a surfactant.

Detailed Steps:

-

Preparation of Solutions: A series of SDBS solutions with varying initial concentrations are prepared in deionized water or a specific electrolyte solution.[3][10]

-

Solid-Liquid Mixing: A known mass of the mineral adsorbent is mixed with a known volume of the SDBS solution in a reaction vessel. The solid-to-liquid ratio is kept constant across experiments.[9]

-

Equilibration: The mixture is agitated using a shaker or stirrer for a predetermined period to ensure that adsorption equilibrium is reached. The time required for equilibrium can be determined from preliminary kinetic studies.[11]

-

Phase Separation: After equilibration, the solid and liquid phases are separated, typically by centrifugation followed by filtration of the supernatant.

-

Concentration Measurement: The concentration of SDBS remaining in the supernatant is measured. A common and effective method is UV-Visible spectrophotometry, which requires a pre-established calibration curve of absorbance versus concentration.[3][8]

-

Calculation of Adsorption: The amount of SDBS adsorbed per unit mass of the mineral (q_e, in mg/g) is calculated using the following mass balance equation: q_e = (C_0 - C_e) * V / m where C_0 is the initial SDBS concentration, C_e is the equilibrium SDBS concentration in the supernatant, V is the volume of the solution, and m is the mass of the mineral.

Surface Characterization Techniques

Several analytical techniques are employed to characterize the mineral surface before and after SDBS adsorption.

-

Zeta Potential Analysis: This technique measures the surface charge of the mineral particles in suspension. It is crucial for understanding the role of electrostatic interactions in the adsorption process and how it changes with pH and adsorbate concentration.[3][4]

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectrometry (EDS): SEM provides high-resolution images of the mineral surface morphology, revealing changes such as increased roughness after surfactant adsorption.[3][10] EDS is used for elemental analysis of the surface, which can confirm the presence of sulfur from the adsorbed SDBS.[3][10]

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline structure of the mineral. For clay minerals like montmorillonite, XRD can also measure changes in the interlayer spacing, indicating whether surfactant molecules have intercalated into the clay structure.[3][10]

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present on the mineral surface and in the surfactant. By comparing the spectra before and after adsorption, it is possible to infer the nature of the interactions (e.g., hydrogen bonding, chemisorption) between SDBS and the mineral.[3][10]

Adsorption Models and Signaling Pathways

The equilibrium data from adsorption experiments are often fitted to isotherm models to describe the adsorption process.

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[12][13]

-

Freundlich Isotherm: This empirical model is often used to describe adsorption on heterogeneous surfaces and multilayer adsorption.[12][13]

-

Sips Isotherm: This is a hybrid model that combines the features of the Langmuir and Freundlich isotherms.[12]

The "signaling pathway" in this context refers to the sequence of events and the interplay of forces that lead to the adsorption of SDBS on a mineral surface. This is a conceptual model rather than a biological signaling pathway.

Conclusion

The adsorption of sodium 4-dodecylbenzenesulfonate on mineral surfaces is a multifaceted process governed by a delicate balance of electrostatic and hydrophobic interactions. The pH and ionic strength of the aqueous medium are key parameters that can be tuned to control the extent of adsorption. A thorough understanding of these phenomena, aided by the experimental protocols and characterization techniques outlined in this guide, is essential for optimizing processes where these interactions are at play. The quantitative data provided serves as a valuable reference for researchers in this field.

References

- 1. columbia.edu [columbia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Adsorption Characteristics of Anionic Surfactant Sodium Dodecylbenzene Sulfonate on the Surface of Montmorillonite Minerals [frontiersin.org]

- 4. Adsorption Characteristics of Anionic Surfactant Sodium Dodecylbenzene Sulfonate on the Surface of Montmorillonite Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrte.org [ijrte.org]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Aqueous Behavior of Sodium 4-Dodecylbenzenesulfonate: A Deep Dive into Micelle Formation and Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium 4-dodecylbenzenesulfonate (SDBS) is a widely utilized anionic surfactant in various industrial and pharmaceutical applications, from detergents to drug delivery systems.[1] Its efficacy is intrinsically linked to its ability to self-assemble into supramolecular structures known as micelles in aqueous solutions. Understanding the principles governing the formation, structure, and stability of these micelles is paramount for optimizing existing formulations and designing novel applications. This technical guide provides a comprehensive overview of the micellization of SDBS, detailing the underlying thermodynamics, structural characteristics, and the experimental methodologies used for their characterization.

The Phenomenon of Micellization

In aqueous environments, amphiphilic molecules like SDBS, which possess a hydrophilic head group (sulfonate) and a hydrophobic tail (dodecylbenzene), exhibit unique behavior. At low concentrations, these molecules, or monomers, exist individually in the solution. However, as the concentration increases, a point is reached where the hydrophobic tails begin to aggregate to minimize their contact with water, a process driven by the hydrophobic effect. This self-assembly results in the formation of micelles, colloidal-sized aggregates where the hydrophobic tails form a core, and the hydrophilic head groups form a shell that interfaces with the surrounding water.[1]

The concentration at which this spontaneous self-assembly begins is a critical parameter known as the Critical Micelle Concentration (CMC) .[2] Above the CMC, any additional surfactant molecules added to the solution will preferentially form more micelles, while the monomer concentration remains relatively constant.[3] The CMC is a key indicator of a surfactant's efficiency; a lower CMC signifies that less surfactant is needed to initiate micelle formation and saturate interfaces.[4]

Quantitative Data on SDBS Micellization

The CMC and other micellar properties of SDBS are highly sensitive to the surrounding environmental conditions. The following tables summarize key quantitative data on the micellization of SDBS in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of SDBS at Different Temperatures in Salt-Free Aqueous Solutions

| Temperature (°C) | CMC (M) | Experimental Method |

| 15 | 1.63 x 10⁻³ | PVC Electrode |

| 19.1 | 1.48 x 10⁻³ | PVC Electrode |

| 25 | 1.52 x 10⁻³ | PVC Electrode |

| 25 | 1.62 x 10⁻³ | Conductivity |

| 25 | 3.77 x 10⁻⁴ | Not Specified |

| 41.6 | 1.73 x 10⁻³ | PVC Electrode |

Data compiled from multiple sources.[5][6]

For ionic surfactants like SDBS, the relationship between temperature and CMC often shows a U-shaped curve, with the CMC first decreasing to a minimum before increasing with a further rise in temperature.[7][8] This behavior is a result of the interplay between the enthalpy and entropy of micellization.[8]

Table 2: Effect of Electrolytes on the CMC of SDBS at 298.15 K (25 °C)

| Electrolyte | Electrolyte Concentration (mM) | CMC of SDBS (mM) |

| None | 0 | 1.62 (Conductivity) |

| NaCl | Not Specified | Decreased |

| KCl | Not Specified | Decreased |

| NH₄Cl | Not Specified | Decreased |

| MgCl₂ | Not Specified | Decreased |

Data compiled from multiple sources.[6][9][10]

The addition of electrolytes to an ionic surfactant solution generally leads to a decrease in the CMC.[8][11] The added counterions (e.g., Na⁺, K⁺) shield the electrostatic repulsion between the negatively charged sulfonate head groups of the SDBS molecules in a micelle.[8][9] This reduced repulsion facilitates the aggregation of monomers at a lower concentration.[11] The decrease in CMC is more pronounced with electrolytes having cations of higher valence or smaller hydrated radii. For instance, the decrease in the CMC of SDBS was found to be highest in the presence of MgCl₂ and least for NaCl.[10]

Table 3: Aggregation Number (Nagg) of SDBS Micelles

| Condition | Aggregation Number (Nagg) | Method |

| DBS/Benzene micelle at 1 atm and 300 K | 17 | Pyrene (B120774) Fluorescence Quenching |

| DBS/Dodecane micelle at 1 atm and 300 K | 22 | Pyrene Fluorescence Quenching |

Data from a study on dodecylbenzenesulfonate (DBS) micelles.[12]

The aggregation number represents the average number of surfactant monomers that constitute a single micelle. For SDBS, this number can be influenced by factors such as concentration, temperature, and the presence of additives.[13][14] Increasing the surfactant concentration or adding salt can lead to an increase in the aggregation number as the micelles grow in size.[14]

Structure of SDBS Micelles

In aqueous solutions, SDBS micelles are generally considered to be spherical at concentrations just above the CMC. The hydrophobic dodecylbenzene (B1670861) tails form a liquid-like core, while the hydrophilic sulfonate head groups are located at the micelle-water interface.[1] However, the shape of the micelles is not static and can transition to other forms, such as ellipsoidal or cylindrical (rod-like) structures, at higher surfactant concentrations or upon the addition of electrolytes.[13] Molecular dynamics studies have provided evidence for these shape transformations in SDBS micellar systems.[13]

Experimental Protocols for Micelle Characterization

Several experimental techniques are employed to determine the CMC and characterize the structural parameters of SDBS micelles.

Tensiometry

Principle: This method is based on the principle that surfactant molecules adsorb at the air-water interface, leading to a reduction in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.[4][15]

Protocol (Wilhelmy Plate Method):

-

Solution Preparation: Prepare a stock solution of SDBS in deionized water at a concentration significantly above the expected CMC. Subsequently, prepare a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC.[8][15]

-

Measurement: For each concentration, measure the surface tension using a tensiometer equipped with a Wilhelmy plate.[16] Ensure the plate is clean and properly positioned at the air-liquid interface.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).[15] The resulting plot will typically show two linear regions with different slopes. The CMC is determined from the point of intersection of these two lines.[2][15]

Conductometry

Principle: This technique is suitable for ionic surfactants like SDBS.[17] The conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, SDBS exists as individual ions (dodecylbenzenesulfonate anions and sodium cations), and the conductivity increases linearly with concentration.[3][15] Above the CMC, the newly added surfactant molecules form micelles. While the micelles are charged, their mobility is much lower than that of the individual monomers due to their larger size.[3][18] This leads to a change in the slope of the conductivity versus concentration plot.

Protocol:

-

Solution Preparation: Prepare a series of SDBS solutions of varying concentrations in deionized water.[19]

-

Measurement: Measure the specific conductivity (κ) of each solution using a calibrated conductivity meter at a constant temperature.[19]

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C).[19] The plot will exhibit a distinct break, and the concentration at this inflection point corresponds to the CMC.[15][18] A more precise determination can be made by plotting the molar conductivity (Λ) against the square root of the concentration.

Dynamic Light Scattering (DLS)

Principle: DLS is a non-invasive technique used to measure the size of particles in a suspension, such as micelles.[20] It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.[20] Below the CMC, the scattering intensity is low as it primarily comes from the small surfactant monomers. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in the scattering intensity.[3][21]

Protocol:

-

Solution Preparation: Prepare a series of SDBS solutions at different concentrations. The samples should be filtered through a fine-pore filter (e.g., 0.1 µm) to remove any dust or large aggregates.[21]

-

Measurement: Place the sample in the DLS instrument and measure the scattering intensity and the hydrodynamic radius as a function of surfactant concentration.[21]

-

Data Analysis: Plot the total scattering intensity against the surfactant concentration. A marked deviation in the slope of this curve indicates the onset of micelle formation, and the corresponding concentration is the CMC.[21] The DLS measurement also provides the hydrodynamic radius of the micelles.[21]

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, to determine the CMC and aggregation number.[15][22] Pyrene has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles, leading to a decrease in the I₁/I₃ ratio.[22]

Protocol for CMC Determination:

-

Solution Preparation: Prepare a series of SDBS solutions with varying concentrations, each containing a constant, low concentration of pyrene.

-

Measurement: Record the fluorescence emission spectrum of each solution and determine the intensities of the first and third vibronic peaks.

-

Data Analysis: Plot the I₁/I₃ ratio against the logarithm of the SDBS concentration. The resulting sigmoidal curve will show a sharp decrease, and the midpoint of this transition is taken as the CMC.[22]

Protocol for Aggregation Number (Nagg) Determination (Fluorescence Quenching):

-

Principle: This method involves a fluorescent probe (fluorophore) and a quencher molecule that are both solubilized within the micelles. The quenching of the fluorescence is measured as a function of the quencher concentration.[23]

-

Procedure: Prepare a series of micellar solutions with a constant concentration of a fluorophore (e.g., pyrene) and varying concentrations of a quencher.

-

Measurement: Measure the steady-state fluorescence intensity at each quencher concentration.

-

Data Analysis: The aggregation number can be calculated from the quenching data using appropriate models, such as the Turro-Yekta equation.[23] This method relies on the assumption that the quenching is complete when a fluorophore and a quencher are in the same micelle.[23]

Visualizing Micelle Formation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual and practical aspects of studying SDBS micellization.

Caption: The transition from individual surfactant monomers to the formation of a micelle as the concentration surpasses the CMC.

Caption: A generalized experimental workflow for the determination of CMC and characterization of SDBS micelles.

Conclusion

The self-assembly of sodium 4-dodecylbenzenesulfonate into micelles in aqueous solutions is a fundamental process that dictates its functionality in a myriad of applications. The critical micelle concentration, aggregation number, and micellar structure are key parameters that are intricately influenced by temperature, electrolyte concentration, and the presence of other solutes. A thorough understanding of these properties, facilitated by a range of experimental techniques such as tensiometry, conductometry, dynamic light scattering, and fluorescence spectroscopy, is essential for the rational design and optimization of surfactant-based systems in research, industry, and pharmaceutical development. This guide provides the foundational knowledge and methodological insights necessary for professionals working with this important anionic surfactant.

References

- 1. Surfactant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. justagriculture.in [justagriculture.in]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. researchgate.net [researchgate.net]

- 6. "Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" by Xiaoxiang Zhu [thekeep.eiu.edu]

- 7. scialert.net [scialert.net]

- 8. benchchem.com [benchchem.com]

- 9. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. csun.edu [csun.edu]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. 2.2. CMC Determination [bio-protocol.org]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method of Determination of CMC | PPT [slideshare.net]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. lcms.cz [lcms.cz]

- 22. agilent.com [agilent.com]

- 23. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Sodium 4-Dodecylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-dodecylbenzenesulfonate (SDBS) is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals, materials science, and environmental remediation. Its amphiphilic nature, characterized by a hydrophilic sulfonate head group and a hydrophobic dodecylbenzene (B1670861) tail, governs its solubility and interfacial activity. While the aqueous solubility of SDBS is well-documented, a comprehensive understanding of its behavior in organic solvents is crucial for its application in non-aqueous systems, such as in the formulation of drug delivery systems, synthesis of nanomaterials, and specialized cleaning applications.

This technical guide provides a detailed overview of the solubility characteristics of SDBS in a range of organic solvents. Due to the limited availability of a consolidated database of quantitative solubility data, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of SDBS in their specific solvent systems of interest. The methodologies described are based on established analytical techniques for surfactant analysis.

Physicochemical Properties of Sodium 4-Dodecylbenzenesulfonate

| Property | Value |

| Chemical Formula | C₁₈H₂₉NaO₃S |

| Molecular Weight | 348.48 g/mol |

| Appearance | White to light yellow powder, flakes, or granules[1] |

| Type | Anionic Surfactant |

| General Solubility | Highly soluble in water; soluble in polar organic solvents and partially soluble in alcohol.[2] |

Qualitative Solubility of Sodium 4-Dodecylbenzenesulfonate in Organic Solvents

Based on available literature, the solubility of SDBS in organic solvents is primarily dictated by the polarity of the solvent.

-

High Solubility Expected in: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and in polar protic solvents like short-chain alcohols (methanol, ethanol).

-

Limited to Partial Solubility Expected in: Less polar solvents like longer-chain alcohols and some ketones.

-

Insolubility Expected in: Non-polar solvents such as toluene, hexane, and other hydrocarbons.

Quantitative Solubility Data

The following table is provided for researchers to populate with experimentally determined solubility data for sodium 4-dodecylbenzenesulfonate in various organic solvents at a specified temperature. The subsequent sections detail the experimental protocols to obtain this data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| n-Butanol | |||

| Acetone | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile | |||

| Toluene | |||

| User-defined solvent 1 | |||

| User-defined solvent 2 |

Experimental Protocols for Solubility Determination

The determination of the solubility of SDBS in an organic solvent involves the preparation of a saturated solution, followed by the quantification of the dissolved SDBS concentration. The following are detailed protocols for three common and effective methods.

General Workflow for Solubility Determination

The overall process for determining the solubility of SDBS in a given organic solvent can be visualized as follows:

Protocol 1: Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining the solubility of a non-volatile solute like SDBS in a volatile organic solvent.

5.2.1 Principle

A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

5.2.2 Materials and Equipment

-

Sodium 4-dodecylbenzenesulfonate (analytical grade)

-

Organic solvent of interest (high purity)

-

Volumetric flasks

-

Pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dishes or beakers

-

Drying oven

5.2.3 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of SDBS to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated/pre-cooled pipette to the equilibration temperature to avoid precipitation.

-

To ensure the removal of any suspended particles, filter the collected sample through a syringe filter compatible with the organic solvent.

-

-

Gravimetric Analysis:

-

Tare a clean, dry evaporating dish on an analytical balance.

-

Transfer the filtered aliquot of the saturated solution to the tared dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the SDBS (e.g., 60-80°C). The oven should be well-ventilated.

-

Continue drying until a constant weight of the residue is achieved. This is confirmed by repeated weighing after cooling in a desiccator until the mass does not change significantly between measurements.

-

5.2.4 Calculation of Solubility

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Solubility (mol/L) = (Mass of residue (g) / (Molecular weight of SDBS ( g/mol ) * Volume of aliquot (L)))

Protocol 2: UV-Visible Spectrophotometry

This method is suitable for organic solvents that are transparent in the UV-Vis region where SDBS absorbs light. It is an indirect method that relies on a calibration curve.

5.3.1 Principle

The concentration of SDBS in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve of known SDBS concentrations.

5.3.2 Materials and Equipment

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

All materials listed for the Gravimetric Method (excluding evaporating dishes and drying oven)

5.3.3 Procedure

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of SDBS in the organic solvent of interest.

-

Scan the solution over a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For SDBS, this is typically around 225 nm and 260 nm due to the benzene (B151609) ring.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of SDBS of a known concentration in the organic solvent.

-

Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of SDBS in the organic solvent as described in the Gravimetric Method (Section 5.2.3, step 1).

-

Withdraw a small, precise volume of the clear, filtered supernatant.

-

Dilute this aliquot with a known volume of the organic solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

5.3.4 Calculation of Solubility

-

Calculate the concentration of the diluted sample using the equation from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Solubility = Concentration of the saturated solution

Protocol 3: Two-Phase Titration

This is a classic method for quantifying anionic surfactants. It is particularly useful when the organic solvent may interfere with other methods.

5.4.1 Principle

The anionic surfactant (SDBS) is titrated with a standard solution of a cationic surfactant in a two-phase system (water and an immiscible organic solvent like chloroform (B151607) or a less toxic alternative). An indicator dye is used, which changes color in the organic phase at the endpoint.

5.4.2 Materials and Equipment

-

Burette

-

Separatory funnels or glass-stoppered cylinders

-

Standardized cationic surfactant solution (e.g., Hyamine® 1622 or Cetyltrimethylammonium bromide - CTAB)

-

Mixed indicator solution (e.g., dimidium bromide-disulphine blue)

-

Chloroform or other suitable immiscible organic solvent

-

Acid and base solutions for pH adjustment

-

All materials for preparing the saturated solution as in the Gravimetric Method.

5.4.3 Procedure

-

Sample Preparation:

-

Prepare a saturated solution of SDBS in the organic solvent of interest as described in the Gravimetric Method (Section 5.2.3, step 1).

-

Carefully transfer a known volume of the clear, filtered saturated solution into a separatory funnel.

-

Evaporate the organic solvent gently (e.g., under a stream of nitrogen or in a rotary evaporator) to obtain the dry SDBS residue.

-

Dissolve the residue in a known volume of deionized water.

-

-

Titration:

-

To the aqueous solution of SDBS in the separatory funnel, add a specific volume of the immiscible organic solvent (e.g., 10 mL of chloroform) and a few drops of the mixed indicator solution.

-

Adjust the pH of the aqueous phase to the optimal range for the indicator (typically acidic for this indicator system).

-

Titrate with the standardized cationic surfactant solution. After each addition of the titrant, stopper the funnel and shake vigorously to ensure partitioning of the components between the two phases.

-

The endpoint is reached when the color of the organic layer changes from pink to blue.

-

5.4.4 Calculation of Solubility

-

Calculate the moles of SDBS in the titrated sample using the stoichiometry of the reaction (typically 1:1) with the cationic titrant. Moles of SDBS = Molarity of titrant (mol/L) * Volume of titrant at endpoint (L)

-

Calculate the mass of SDBS in the original aliquot of the organic solvent. Mass of SDBS (g) = Moles of SDBS * Molecular weight of SDBS ( g/mol )

-

Calculate the solubility in the organic solvent. Solubility ( g/100 mL) = (Mass of SDBS (g) / Volume of original organic solvent aliquot (mL)) * 100

Visualization of Methodologies

Gravimetric Method Workflow

UV-Visible Spectrophotometry Workflow

Conclusion

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Sodium 4-Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of sodium 4-dodecylbenzenesulfonate (SDBS), a widely used anionic surfactant. Understanding the thermal behavior of this compound is critical for its application in various industrial processes, including pharmaceuticals, where thermal stability can impact manufacturing, formulation, and storage. This document summarizes key quantitative data, details experimental methodologies, and visualizes degradation pathways to support research and development activities.

Thermal Stability and Decomposition Profile

The thermal stability of sodium 4-dodecylbenzenesulfonate has been investigated primarily through thermogravimetric analysis (TGA). The decomposition of SDBS occurs in multiple stages over a broad temperature range.

A key thermal event is a significant decomposition step that takes place between approximately 400 °C and 500 °C.[1] This stage is characterized by a sharp mass loss of about 20% and is attributed to the breakdown of the sulfonate groups and the volatilization of organic components.[1] Further degradation of the carbonaceous backbone occurs at temperatures exceeding 700 °C, ultimately leading to the formation of inorganic residues, predominantly sodium oxide (Na₂O).[1] Some sources also indicate a general decomposition temperature of around 450 °C.[2]

Quantitative Thermal Analysis Data

The following table summarizes the available quantitative data on the thermal decomposition of sodium 4-dodecylbenzenesulfonate. It is important to note that specific values can vary depending on the experimental conditions such as heating rate, atmosphere, and sample purity.

| Thermal Analysis Parameter | Value | Observations |

| Major Decomposition Range | 400 °C - 500 °C | Corresponds to the decomposition of sulfonate groups and volatilization of organic components.[1] |

| Mass Loss in Major Decomposition Stage | ~20% | |

| Further Degradation Temperature | > 700 °C | Breakdown of the carbonaceous backbone.[1] |

| Final Residue | Inorganic compounds | Primarily sodium oxide (Na₂O).[1] |

Thermal Degradation Products

The thermal decomposition of sodium 4-dodecylbenzenesulfonate results in the formation of a mixture of gaseous and solid products. In an inert atmosphere, heating linear alkylbenzene sulfonates (a class of compounds to which SDBS belongs) can lead to the evolution of sulfur-containing gases.

At temperatures around 250 °C, the decomposition of a waste linear alkylbenzene sulfonate has been shown to produce:

-

Linear Alkylbenzene (LAB)

-

Sulfur Dioxide (SO₂)

-

Sulfur Trioxide (SO₃)

-

Sulfuric Acid (H₂SO₄)

It is plausible that the thermal degradation of pure sodium 4-dodecylbenzenesulfonate at higher temperatures would also generate these and other related compounds. The degradation in an aqueous environment at lower temperatures has been suggested to potentially yield SO₂ and dodecylphenol (B1171820) sulfate.[2]

Proposed Thermal Degradation Pathway

While a definitive and universally accepted thermal degradation mechanism for solid-state sodium 4-dodecylbenzenesulfonate is not extensively detailed in the public literature, a logical pathway can be proposed based on the identified decomposition products and general chemical principles. The degradation likely initiates with the cleavage of the C-S bond in the sulfonate group, followed by the breakdown of the alkyl chain and the aromatic ring at higher temperatures.

Caption: Proposed thermal degradation pathway for sodium 4-dodecylbenzenesulfonate.

Experimental Protocols

The characterization of the thermal stability and degradation of sodium 4-dodecylbenzenesulfonate typically involves the use of thermogravimetric analysis (TGA), often coupled with differential scanning calorimetry (DSC) and evolved gas analysis (EGA) techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of the sample upon heating.

Typical Experimental Parameters:

-

Instrument: Thermogravimetric Analyzer

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air)

-

Flow Rate: 20-100 mL/min

-

Heating Rate: 10-20 °C/min

-

Temperature Range: Ambient to 1000 °C

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Typical Experimental Parameters:

-

Instrument: Differential Scanning Calorimeter

-

Sample Mass: 2-5 mg

-

Crucible: Hermetically sealed aluminum pans

-

Atmosphere: Inert (e.g., Nitrogen, Argon)

-

Flow Rate: 20-50 mL/min

-

Heating Rate: 10 °C/min

-

Temperature Range: Varies depending on the expected transitions, but can range from sub-ambient to above the decomposition temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Typical Experimental Parameters:

-

Pyrolyzer Temperature: A range of temperatures can be used, often corresponding to the major decomposition stages observed in TGA (e.g., 400-500 °C).

-

GC Column: A non-polar or medium-polarity column is typically used for the separation of a wide range of organic compounds.

-

GC Oven Program: A temperature ramp is used to elute the separated compounds based on their boiling points.

-

MS Detector: Electron ionization (EI) is commonly used to generate mass spectra for compound identification.

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

The thermal degradation of sodium 4-dodecylbenzenesulfonate is a multi-step process initiated by the decomposition of the sulfonate head group, followed by the breakdown of the hydrocarbon tail and aromatic ring at higher temperatures. The primary decomposition occurs in the 400-500 °C range. A thorough understanding of this thermal behavior, facilitated by the analytical techniques outlined in this guide, is essential for the effective and safe use of this surfactant in high-temperature applications and for ensuring the stability of formulated products. Further research employing evolved gas analysis techniques would provide a more complete profile of the decomposition products and help to refine the proposed degradation pathways.

References

The Influence of Electrolytes on the Critical Micelle Concentration of Sodium 4-Dodecylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effect of electrolytes on the critical micelle concentration (CMC) of the anionic surfactant, sodium 4-dodecylbenzenesulfonate (SDBS). Understanding this relationship is crucial for various applications, including pharmaceutical formulations, drug delivery systems, and industrial processes where micellar properties are critical. This document outlines the theoretical underpinnings, presents quantitative data, details experimental methodologies for CMC determination, and provides visual representations of the underlying mechanisms and workflows.

Introduction: The Role of Electrolytes in Micellization

Sodium 4-dodecylbenzenesulfonate is an anionic surfactant that, above a certain concentration in a solvent (typically water), self-assembles into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). The formation of micelles is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains of the surfactant and the polar solvent molecules.

The addition of electrolytes to an aqueous solution of an ionic surfactant like SDBS has a pronounced effect on its CMC. Generally, the presence of electrolytes leads to a decrease in the CMC.[1][2] This phenomenon can be primarily attributed to the reduction of electrostatic repulsion between the negatively charged sulfonate head groups of the SDBS molecules. The added electrolyte ions, particularly the counter-ions (cations in this case), accumulate in the vicinity of the ionic head groups, effectively shielding their electrostatic repulsion. This shielding makes it energetically more favorable for the surfactant monomers to aggregate, thus lowering the concentration required for micelle formation.[3] This is often referred to as the "salting out" effect on the surfactant monomers.[3]

The magnitude of the CMC decrease depends on the nature and concentration of the added electrolyte. Divalent cations (e.g., Ca²⁺, Mg²⁺) are generally more effective at reducing the CMC than monovalent cations (e.g., Na⁺, K⁺) at the same molar concentration, due to their higher charge density and stronger interaction with the anionic head groups.[4]

Quantitative Data: Effect of Electrolytes on the CMC of SDBS

The following tables summarize the quantitative data from various studies on the effect of different electrolytes on the CMC of sodium 4-dodecylbenzenesulfonate at 25°C.

Table 1: Effect of Monovalent Electrolytes on the CMC of SDBS

| Electrolyte | Electrolyte Concentration (mM) | CMC of SDBS (mM) | Reference |

| None | 0 | 1.62 | [5] |

| KCl | 1 | ~1.8 | [2] |

| KCl | 2 | ~1.5 | [2] |

| KCl | 3 | ~1.3 | [2] |

| KCl | 4 | ~1.2 | [2] |

| KCl | 5 | ~1.0 | [2] |

| NaCl | 70 | ~0.26 (0.0076%) | [1] |

Note: The data from various sources may have slight variations due to different experimental conditions and purity of the surfactant.

Table 2: Effect of Divalent Electrolytes on the CMC of SDBS

| Electrolyte | Electrolyte Concentration (%) | CMC of SDBS (%) | Reference |

| None | 0 | ~0.09 (0.0026 M) | [1] |

| CaCl₂ | 0.5 | ~0.06 | [1] |

Note: The ability of salts to reduce the CMC of SDBS solutions has been observed to follow the order: Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > Li⁺.[4]

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for characterizing surfactant behavior. The two most common and reliable methods for ionic surfactants are conductometry and surface tensiometry.

Conductometry

Principle: This method is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the surfactant exists as individual ions (dodecylbenzenesulfonate anions and sodium cations), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the charge carriers (as the counter-ions get associated with the micelle), resulting in a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[6][7]

Apparatus:

-

Conductivity meter with a conductivity cell

-

Magnetic stirrer and stir bar

-

Thermostated water bath

-

Burette or micropipettes for accurate additions

-

Volumetric flasks and beakers

Procedure:

-

Solution Preparation: Prepare a concentrated stock solution of SDBS in deionized water (e.g., 20 mM). Prepare a series of solutions of the desired electrolyte (e.g., NaCl) at various concentrations in deionized water.

-

Titration: Place a known volume of the electrolyte solution (or deionized water for a salt-free measurement) into a thermostated beaker with a magnetic stir bar.

-